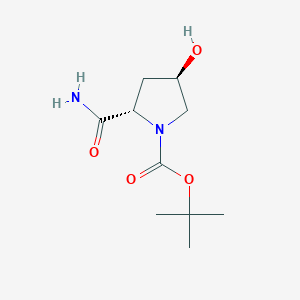
4-(1-Amino-2-methylpropan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Amino-2-methylpropan-2-yl)aniline, also known as Leucine methyl ester amide, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)aniline is not fully understood. However, it has been suggested that it may activate the mTOR signaling pathway, which is involved in the regulation of protein synthesis and muscle growth.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(1-Amino-2-methylpropan-2-yl)aniline can increase protein synthesis and decrease protein degradation in muscle cells. It has also been shown to increase muscle mass and improve muscle function in animal models. Additionally, it has been suggested that 4-(1-Amino-2-methylpropan-2-yl)aniline may have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(1-Amino-2-methylpropan-2-yl)aniline in lab experiments is its ability to increase protein synthesis and muscle growth. This makes it a useful tool for studying muscle metabolism and the regulation of muscle growth. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(1-Amino-2-methylpropan-2-yl)aniline. One area of research could be to further investigate its mechanism of action and how it affects protein synthesis and muscle growth. Another area of research could be to explore its potential as a therapeutic agent for muscle wasting and other muscle-related disorders. Additionally, future research could focus on developing new analogs of 4-(1-Amino-2-methylpropan-2-yl)aniline with improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of 4-(1-Amino-2-methylpropan-2-yl)aniline involves the reaction of leucine methyl ester hydrochloride with ammonia gas. The reaction is carried out in anhydrous ethanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 4-(1-Amino-2-methylpropan-2-yl)aniline.
Wissenschaftliche Forschungsanwendungen
4-(1-Amino-2-methylpropan-2-yl)aniline has been used in various scientific research applications, including the study of protein synthesis, protein degradation, and protein turnover. It has also been used in the study of muscle protein metabolism and the regulation of muscle growth.
Eigenschaften
CAS-Nummer |
115279-64-6 |
|---|---|
Produktname |
4-(1-Amino-2-methylpropan-2-yl)aniline |
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
4-(1-amino-2-methylpropan-2-yl)aniline |
InChI |
InChI=1S/C10H16N2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6H,7,11-12H2,1-2H3 |
InChI-Schlüssel |
LHCZIRQRPHFGKG-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)C1=CC=C(C=C1)N |
Kanonische SMILES |
CC(C)(CN)C1=CC=C(C=C1)N |
Synonyme |
4-(1-Amino-2-methylpropan-2-yl)aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)

![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)


![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)


